molecular formula C16H14N2O2S2 B2983486 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-04-7

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2983486
M. Wt: 330.42
InChI Key: PUNZXVFXKMCAPK-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB belongs to the class of benzamide derivatives, which have been extensively studied for their therapeutic properties.

Scientific Research Applications

Alzheimer's Disease Treatment

A series of 5-aroylindolyl-substituted hydroxamic acids, which share a structural resemblance to the target compound, have been reported to show potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds demonstrate the ability to decrease the level of phosphorylation of tau proteins, reduce the aggregation of tau proteins, and exhibit neuroprotective activity by triggering ubiquitination. Notably, one compound from this series was able to ameliorate impaired learning and memory in animal models and could cross the blood-brain barrier after oral administration, suggesting potential development as a treatment for Alzheimer's disease (Lee et al., 2018).

Antimicrobial Activity

Another study explored the novel synthesis and biological activity of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole. These derivatives were assessed for their antimicrobial activity, indicating the potential utility of such compounds in developing new antimicrobial agents (Badne et al., 2011).

Anticancer Potential

The antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety revealed some compounds demonstrating anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings highlight the therapeutic potential of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-10-7-8-12-14(9-10)22-16(17-12)18-15(19)11-5-3-4-6-13(11)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNZXVFXKMCAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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